AGPS-IN-2i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGPS-IN-2i is a potent and high-affinity inhibitor of alkylglycerol phosphate synthase. This enzyme plays a crucial role in the utilization and metabolism of ether lipids within cells. By inhibiting this enzyme, this compound reduces ether lipid levels, cell migration, and promotes the proliferation and motility of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGPS-IN-2i involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. custom synthesis services are available for research purposes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
Types of Reactions
AGPS-IN-2i primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and reaction time, depend on the desired modifications and the nature of the reagents used .
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives that retain the core structure of the compound while introducing new functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .
Scientific Research Applications
AGPS-IN-2i has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is in cancer research, where it has shown effectiveness in reducing ether lipid levels and cell migration rates in cancer cells. It specifically impairs epithelial to mesenchymal transition in prostate and breast cancer cells by modulating the expression levels of E-cadherin, Snail, and matrix metalloproteinase 2 .
Mechanism of Action
AGPS-IN-2i exerts its effects by inhibiting alkylglycerol phosphate synthase, an enzyme involved in the metabolism of ether lipids. By binding to this enzyme, this compound reduces the levels of ether lipids within cells, which in turn affects cell migration and proliferation. The compound specifically impairs epithelial to mesenchymal transition by modulating the expression levels of E-cadherin, Snail, and matrix metalloproteinase 2 in cancer cells .
Comparison with Similar Compounds
Similar Compounds
AGPS-IN-1: Another potent inhibitor of alkylglycerol phosphate synthase, AGPS-IN-1 also reduces ether lipid levels and cell migration rates.
FN-439 TFA: A selective inhibitor of collagenase-1, used in cancer and inflammation research.
XL-784: A selective inhibitor of matrix metalloproteinases, used in various research applications.
Uniqueness
AGPS-IN-2i is unique due to its high affinity and potency as an inhibitor of alkylglycerol phosphate synthase. It has shown significant effects in reducing ether lipid levels and impairing epithelial to mesenchymal transition in cancer cells, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C18H17F2N3O2 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25) |
InChI Key |
VDLFVZUKOKPJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC2=C(C=C1)NC(=O)N2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.